molecular formula C16H15N3O5 B5234913 N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide

N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide

Cat. No. B5234913
M. Wt: 329.31 g/mol
InChI Key: YGTBPXDBNQEMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide, also known as ML347, is a small molecule inhibitor that has been developed as a tool compound for studying the function of the protein TAK1 (Transforming Growth Factor-β-Activated Kinase 1). TAK1 is a key mediator of several signaling pathways involved in inflammation, immune response, and cell survival.

Mechanism of Action

N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide inhibits TAK1 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to the suppression of signaling pathways involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. It has also been shown to attenuate the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. In addition, N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide is a useful tool compound for studying the function of TAK1 in various cellular and animal models. However, its specificity for TAK1 is limited, as it has been shown to inhibit other kinases at higher concentrations. In addition, N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

For the use of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide include the development of more specific TAK1 inhibitors and the investigation of its potential therapeutic applications in inflammatory diseases and cancer. In addition, the use of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment. Finally, the development of more soluble analogs of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide may improve its utility in experimental settings.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide involves the reaction of 4-methoxybenzylamine with 4-nitrophenylacetic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (N,N-dimethylformamide). The resulting intermediate is then treated with ethanediamine to yield N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide.

Scientific Research Applications

N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been used as a tool compound to study the function of TAK1 in various cellular and animal models. TAK1 is involved in the activation of several signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, the MAPK (mitogen-activated protein kinase) pathway, and the JNK (c-Jun N-terminal kinase) pathway. N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit TAK1 activity in vitro and in vivo, leading to the suppression of downstream signaling pathways.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-14-8-2-11(3-9-14)10-17-15(20)16(21)18-12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTBPXDBNQEMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.